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Introduction
SJF-0628 is a potent and selective degrader of mutant BRAF, operating through the

Proteolysis Targeting Chimera (PROTAC) mechanism. It is composed of a ligand for the von

Hippel-Lindau (VHL) E3 ubiquitin ligase connected by a linker to a BRAF inhibitor.[1] This

bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of

BRAF, particularly mutants like BRAF V600E, which are prevalent in various cancers.[2][3] By

eliminating the target protein rather than just inhibiting its enzymatic activity, SJF-0628 offers a

potential advantage in overcoming resistance mechanisms associated with traditional kinase

inhibitors.[4] These application notes provide detailed protocols for the administration of SJF-
0628 in preclinical xenograft models, a critical step in evaluating its anti-tumor efficacy in vivo.

Mechanism of Action
SJF-0628 induces the degradation of BRAF by hijacking the cell's natural protein disposal

system. The molecule forms a ternary complex between the neosubstrate (mutant BRAF) and

the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of BRAF, marking it

for degradation by the 26S proteasome. The degradation of BRAF leads to the suppression of

the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, inhibiting the

phosphorylation of MEK and ERK.[5][6] This ultimately results in decreased cancer cell

proliferation and induction of apoptosis.[3][5]
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Diagram 1: SJF-0628 Mechanism of Action.
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In Vitro Efficacy Data
SJF-0628 has demonstrated potent degradation of mutant BRAF and inhibition of cell viability

across various cancer cell lines.

Cell Line Cancer Type
BRAF
Mutation

DC₅₀ (nM) IC₅₀ (nM)

DU-4475
Triple-Negative

Breast Cancer
V600E - 163

Colo-205
Colorectal

Cancer
V600E - 37.6

LS-411N
Colorectal

Cancer
V600E - 96.3

HT-29
Colorectal

Cancer
V600E - 53.6

RKO
Colorectal

Cancer
V600E - <1000

SK-MEL-28 Melanoma V600E 6.8 37

SK-MEL-239 C4 Melanoma p61-V600E 72 218

SK-MEL-246 Melanoma G469A 15 -

H1666 Lung Cancer G466V 29 -

CAL-12-T Tongue Cancer G466V 23 -

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.[5]

In Vivo Xenograft Study Data
SJF-0628 has shown significant anti-tumor activity in melanoma xenograft models.

A375 (BRAF V600E) Xenograft Model
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Treatment Group Dose (mg/kg) Dosing Schedule
BRAF Degradation
(Dₘₐₓ)

SJF-0628 50
i.p., once daily for 3

days
>90%

SJF-0628 150
i.p., once daily for 3

days
>90%

Dₘₐₓ: Maximal degradation.[5]

SK-MEL-246 (BRAF G469A) Xenograft Model

Treatment
Group

Dose (mg/kg)
Dosing
Schedule

Tumor Growth
Body Weight
Change

Vehicle - -
Progressive

Growth

No significant

change

SJF-0628 100 i.p., once daily Minor Response
No significant

change

SJF-0628 50 i.p., twice daily
Tumor shrinkage

below initial size

No significant

change

[5]

Experimental Protocols
A. Preparation of SJF-0628 for In Vivo Administration
Materials:

SJF-0628 powder

Dimethyl sulfoxide (DMSO)

Corn oil
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Sterile microcentrifuge tubes

Sterile syringes and needles

Protocol:

Prepare a stock solution of SJF-0628 in DMSO (e.g., 40 mg/mL).

For a final dosing solution, dilute the DMSO stock solution in corn oil. For example, to

prepare a 1 mL working solution, add 100 µL of the 40 mg/mL DMSO stock to 900 µL of corn

oil.[5]

Vortex the solution thoroughly to ensure it is evenly mixed.

Prepare fresh dosing solutions daily.

B. A375 Xenograft Model Protocol
Materials:

A375 human melanoma cells

Female athymic nu/nu mice (6-8 weeks old)

Phosphate-Buffered Saline (PBS), sterile

Matrigel (optional)

Calipers

SJF-0628 dosing solution

Vehicle control (e.g., 10% DMSO in corn oil)

Protocol:

Culture A375 cells in appropriate media until they reach 80-90% confluency.
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Harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 10⁶ cells per

100 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

Monitor the mice for tumor formation. Begin caliper measurements once tumors are

palpable.

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment

and control groups.

Administer SJF-0628 or vehicle control via intraperitoneal (i.p.) injection according to the

dosing schedule (e.g., 50 mg/kg, once daily).

Measure tumor volume and mouse body weight 2-3 times per week.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

Western blot for BRAF levels, immunohistochemistry).

C. SK-MEL-246 Xenograft Model Protocol
Materials:

SK-MEL-246 human melanoma cells

Female athymic nu/nu mice (6-8 weeks old)

Appropriate cell culture media and reagents

Sterile PBS

Calipers

SJF-0628 dosing solution

Vehicle control

Protocol:
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Culture and harvest SK-MEL-246 cells as described for the A375 model.

Resuspend the cells in sterile PBS at a concentration of 10 x 10⁶ cells per 100 µL.

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

Monitor tumor growth and randomize mice into treatment groups when tumors reach the

desired volume.

Administer SJF-0628 or vehicle control via i.p. injection. Efficacious dosing has been

reported at 50 mg/kg twice daily or 100 mg/kg once daily.[5]

Monitor tumor volume and body weight regularly throughout the study.

At the conclusion of the experiment, collect tumors for downstream analysis.
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Diagram 2: General Xenograft Experimental Workflow.
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Conclusion
SJF-0628 represents a promising therapeutic strategy for cancers driven by mutant BRAF. The

protocols outlined in these application notes provide a framework for the in vivo evaluation of

SJF-0628 in xenograft models. Adherence to these detailed methodologies will facilitate the

generation of robust and reproducible data, which is essential for advancing our understanding

of this novel class of anti-cancer agents. Researchers should adapt these protocols as

necessary based on their specific experimental goals and institutional guidelines.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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